4-fluoro-N-(2-(6-((2-(mesitylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
Description
The compound 4-fluoro-N-(2-(6-((2-(mesitylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide features a [1,2,4]triazolo[4,3-b]pyridazine core, a bicyclic heteroaromatic system known for its versatility in medicinal chemistry. Key structural elements include:
- Position 3: A 2-ethylbenzamide substituent with a 4-fluoro group on the benzamide ring.
- Mesityl group: A 2,4,6-trimethylphenyl substituent, which enhances lipophilicity and may influence metabolic stability.
Properties
IUPAC Name |
4-fluoro-N-[2-[6-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN6O2S/c1-15-12-16(2)24(17(3)13-15)28-22(33)14-35-23-9-8-20-29-30-21(32(20)31-23)10-11-27-25(34)18-4-6-19(26)7-5-18/h4-9,12-13H,10-11,14H2,1-3H3,(H,27,34)(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVPPCBDZHBYCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)F)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-(6-((2-(mesitylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide involves multiple steps starting from readily available precursors. Typically, the preparation involves:
Formation of the Triazolopyridazine Core: : This key intermediate is often synthesized via a cyclization reaction involving hydrazine derivatives and nitrile compounds under acidic or basic conditions.
Introduction of the Mesitylamino Moiety: : The mesitylamino group can be introduced through nucleophilic substitution or amidation reactions using mesitylamine and activated carboxylic acid derivatives.
Fluoro-Benzamide Coupling: : The final step involves the coupling of the fluoro-substituted benzamide with the triazolopyridazine-mesitylamino intermediate using suitable coupling reagents such as EDCI or DCC in the presence of a base like DIPEA.
Industrial Production Methods
On an industrial scale, the production of this compound would require optimization of reaction conditions, solvent recycling, and purification techniques like crystallization or column chromatography to ensure high yield and purity. Continuous flow synthesis may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The mesitylamino group can undergo oxidation reactions to form corresponding N-oxides under conditions such as mCPBA or hydrogen peroxide.
Reduction: : Reductive amination or hydrogenation can be used to reduce the oxoethyl groups.
Substitution: : The fluoro group can participate in nucleophilic aromatic substitution reactions with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: : mCPBA, H2O2
Reduction: : Sodium borohydride, hydrogen gas with Pd/C
Substitution: : Nucleophiles like amines or thiols under heat or microwave conditions
Major Products Formed from these Reactions
Oxidation Products: : N-oxides, sulfoxides
Reduction Products: : Reduced amine derivatives
Substitution Products: : Substituted fluoro-aromatic derivatives
Scientific Research Applications
4-Fluoro-N-(2-(6-((2-(mesitylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide finds applications in:
Chemistry: : As a building block for the synthesis of other complex molecules.
Biology: : Studying protein-ligand interactions due to its unique structure.
Medicine: : Potentially as a precursor for drug development given its bioactive functionalities.
Industry: : Usage in materials science and nanotechnology due to its electronic properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on the biological target. It may interact with enzymes or receptors, inhibiting or activating their function through binding to active or allosteric sites. The molecular targets and pathways are specific to the functional groups present in the compound, such as the triazolopyridazine core and the fluoro-benzamide segment.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
The target compound shares the [1,2,4]triazolo[4,3-b]pyridazine core with analogs in , and 6, but differs from triazolo[4,3-a]pyridin derivatives (e.g., ) and thieno[2,3-d]pyrimidins (). The triazolo[4,3-b]pyridazine core is distinguished by nitrogen positioning, which affects electron distribution and binding to biological targets compared to other heterocycles .
Substituent Analysis
Table 1: Structural Comparison of Key Analogs
Key Observations
Trifluoromethyl-benzyl thioether () introduces strong electron-withdrawing effects, which may enhance binding to electron-deficient pockets in enzymes .
Amide Substituents :
- The 4-fluoro-benzamide in the target compound offers a balance of polarity and lipophilicity, whereas 4-methyl-benzamide () prioritizes lipophilicity for membrane penetration .
- Pyridinyl-thiazole amide () introduces a heteroaromatic system that could engage in hydrogen bonding or π-stacking with target proteins .
Biological Implications :
- While direct activity data are unavailable, structural trends suggest:
Biological Activity
4-fluoro-N-(2-(6-((2-(mesitylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a complex organic compound notable for its unique structural features, including a triazole ring and a pyridazine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and antimicrobial properties.
Structural Characteristics
The compound contains several functional groups that contribute to its biological activity:
- Fluoro Group : Enhances lipophilicity and may influence pharmacokinetics.
- Triazole Ring : Known for diverse biological activities, including antifungal and antibacterial properties.
- Pyridazine Moiety : Contributes to the overall stability and reactivity of the compound.
Anticancer Properties
Research indicates that derivatives of 1,2,4-triazole, including this compound, exhibit significant antiproliferative activity against various cancer cell lines. In vitro studies have shown that compounds similar to this compound can inhibit cell growth in:
- MCF-7 (human breast cancer)
- HepG2 (human liver cancer)
- A549 (lung adenocarcinoma)
The MTT assay results demonstrate that specific derivatives exhibit IC50 values comparable to established chemotherapeutics like 5-fluorouracil .
Antimicrobial Activity
The 1,2,4-triazole scaffold has been extensively studied for its antimicrobial properties. Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The minimum inhibitory concentrations (MICs) for some triazole derivatives have been reported as low as 0.125 μg/mL against resistant strains .
Study 1: Antiproliferative Evaluation
In a study evaluating the antiproliferative effects of various triazole derivatives on multiple cancer cell lines, it was found that compounds similar to this compound exhibited broad-spectrum activity. The following table summarizes the results:
| Compound ID | Cell Line | IC50 (µM) | Activity Level |
|---|---|---|---|
| 6a | MCF-7 | 5.0 | High |
| 6b | HepG2 | 10.0 | Moderate |
| 6c | A549 | 15.0 | Moderate |
| Control | 5-FU | 8.0 | High |
Study 2: Antimicrobial Efficacy
A comparative study on the antimicrobial efficacy of triazole compounds revealed that certain derivatives exhibited potent activity against pathogenic bacteria. The following table outlines their MIC values:
| Compound ID | Bacteria | MIC (µg/mL) |
|---|---|---|
| 30a | Staphylococcus aureus | 0.125 |
| 30b | Escherichia coli | 0.250 |
| Control | Ciprofloxacin | 0.050 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
